Tris(1H,1H-heptafluorobutyl)borate

Description

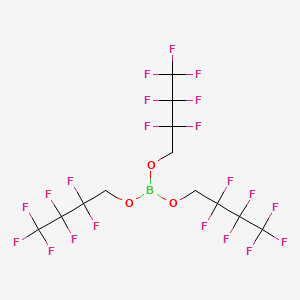

Tris(1H,1H-heptafluorobutyl)borate (CAS: 755-53-3) is a fluorinated organoborate compound with the molecular formula C₁₂H₆BF₂₁O₃ and a molecular weight of 607.95 g/mol . Its structure consists of a central boron atom coordinated to three 1H,1H-heptafluorobutyl groups, which are highly fluorinated alkyl chains.

Properties

IUPAC Name |

tris(2,2,3,3,4,4,4-heptafluorobutyl) borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BF21O3/c14-4(15,7(20,21)10(26,27)28)1-35-13(36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNAPTARYFQVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BF21O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896967 | |

| Record name | tris((Perfluoropropyl)methyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-53-3 | |

| Record name | tris((Perfluoropropyl)methyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Optimization

Non-polar solvents are preferred to minimize side reactions. For example, toluene facilitates water removal via Dean-Stark trap, achieving yields of 60–75%. Elevated temperatures (>120°C) improve reaction rates but risk decomposition of the fluorinated alcohol.

Catalytic Methods Using Alkali Metal Hydrides

Alkali metal hydrides, particularly sodium hydride (), serve as effective catalysts in fluorinated borate synthesis. This approach, detailed in a patent by E. I. du Pont de Nemours and Company, involves:

-

Catalyst Formation : reacts with 1H,1H-heptafluorobutanol to generate sodium heptafluorobutoxide (), a strong base.

-

Borate Esterification : The alkoxide intermediate reacts with boric acid in tetrahydrofuran (THF) at 0–25°C, yielding the borate ester after 6–8 hours.

This method circumvents the need for high temperatures, achieving yields of 80–85%. The mechanism proceeds via nucleophilic attack of the alkoxide on boron, followed by proton transfer (Figure 1).

In Situ Generation via Fluorinated Carbonate Intermediates

A patent by Hung and colleagues describes an alternative route using symmetrical fluorinated carbonates. The process involves:

-

Carbonate Synthesis : Reaction of 1H,1H-heptafluorobutanol with phosgene () to form bis(heptafluorobutyl) carbonate.

-

Borate Formation : The carbonate reacts with boric acid in the presence of , releasing and yielding the borate ester.

This method benefits from milder conditions (40–60°C) and avoids water formation, but requires handling toxic phosgene.

Purification and Characterization

Crude this compound is purified via vacuum distillation (b.p. ≈ 268°C at 760 mmHg) or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

NMR : Peaks at −75 to −80 ppm (CF) and −120 to −125 ppm (CF).

-

NMR : A singlet near 18 ppm, characteristic of trigonal boron.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low alcohol nucleophilicity | Use alkoxide intermediates or elevated temperatures |

| Hydrolysis sensitivity | Anhydrous conditions, inert atmosphere |

| Side reactions (e.g., ether formation) | Strict stoichiometric control, catalytic |

Chemical Reactions Analysis

Types of Reactions: Tris(1H,1H-heptafluorobutyl)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of borate esters with different oxidation states.

Reduction: Reduction reactions can convert the borate ester into simpler boron-containing compounds.

Substitution: The heptafluorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .

Scientific Research Applications

Organic Synthesis

One of the primary applications of tris(1H,1H-heptafluorobutyl)borate is in organic synthesis as a reagent and catalyst. Its fluorinated structure enhances its reactivity and stability compared to traditional boron compounds.

Case Study: Catalytic Reactions

Research has demonstrated that this compound can facilitate various reactions, including:

- Cross-Coupling Reactions : It has been effectively used in palladium-catalyzed cross-coupling reactions, where it serves as a stable boron source that improves reaction yields and selectivity .

- Nucleophilic Substitution : The compound has shown utility in nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine atoms, which stabilize the transition state .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, particularly with transition metals. Its unique structure allows for the stabilization of metal complexes.

Case Study: Metal Complexes

In studies involving coinage metals such as copper, silver, and gold, this compound has been utilized to stabilize ethylene complexes. This stabilization is crucial for catalytic processes involving C–C bond formation . The ligand's fluorinated nature enhances its ability to form stable complexes without significant degradation during reactions.

Energy Storage Systems

Another significant application of this compound is in lithium battery technology. It has been investigated as an additive for lithium-ion battery electrolytes.

Case Study: Lithium-Ion Batteries

Research indicates that incorporating this compound into lithium battery electrolytes can improve electrochemical performance. Specifically:

- Enhanced Conductivity : The compound contributes to increased ionic conductivity within the electrolyte matrix .

- Stability Improvement : It helps stabilize the electrolyte against decomposition at high voltages, thus extending battery life and performance .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Improved yields and selectivity |

| Coordination Chemistry | Stabilization of metal complexes | Enhanced stability during catalytic reactions |

| Energy Storage Systems | Additive in lithium-ion battery electrolytes | Increased ionic conductivity and stability |

Mechanism of Action

The mechanism of action of Tris(1H,1H-heptafluorobutyl)borate involves its interaction with various molecular targets. The heptafluorobutyl groups enhance its reactivity and enable it to participate in a range of chemical reactions. The compound can interact with enzymes and proteins, potentially altering their activity and function. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Borate Compounds

Structural and Functional Differences

Tris(trimethylsilyl)borate (TMSB)

- Structure : Features three trimethylsilyl (Si(CH₃)₃) groups.

- Key Properties : Forms boron- and silicon-rich cathode-electrolyte interphase (CEI) layers in lithium-ion batteries, reducing interfacial resistance during cycling .

- Performance : Outperforms tris(trimethylsilyl)phosphate (TMSP) in stabilizing electrode interfaces due to synergistic B–Si interactions .

Trimethyl Borate

- Structure : Simple methyl ester (B(OCH₃)₃).

- Key Properties : High solubility in organic solvents, enabling homogeneous reaction conditions in Suzuki-Miyaura cross-coupling reactions .

- Performance : Preferred over bulkier borates (e.g., triisopropyl borate) due to better solubility and steric compatibility .

Tris(2,6-diisopropylphenyl)borate

- Structure : Bulky aryl substituents.

- Key Properties : High melting point (170°C) due to steric hindrance and crystalline packing .

- Applications : Used as a stabilizing ligand in transition metal catalysis.

1-Butyl-3-methylimidazolium Tetrafluoroborate

Physical and Chemical Properties

Key Observations :

- Fluorination in this compound likely reduces solubility in polar solvents compared to non-fluorinated analogs like trimethyl borate.

- Bulky substituents (e.g., heptafluorobutyl or diisopropylphenyl) increase thermal stability and melting points .

Catalysis

- Trimethyl Borate : Facilitates homogeneous conditions in Suzuki-Miyaura reactions, unlike bulkier borates .

- This compound : Steric hindrance from fluorinated groups may limit its utility in catalysis unless tailored for specific substrates.

Spectroscopy and Complexation

Biological Activity

Tris(1H,1H-heptafluorobutyl)borate (THFB) is a highly fluorinated boron compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, particularly in antimicrobial and anticancer applications, supported by relevant research findings and data.

This compound is characterized by its unique fluorinated structure, which contributes to its chemical stability and potential biological interactions. Its molecular formula is , and it exhibits properties typical of organofluorine compounds, such as low surface energy and hydrophobicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of highly fluorinated tris(pyrazolyl)borates, which include THFB derivatives. Research indicates that these compounds can exhibit significant inhibitory effects against various bacterial strains.

- Study Findings : A study reported that fluorinated tris(pyrazolyl)borates, similar to THFB, demonstrated effective inhibition of Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) revealed that these compounds were 12 to 21 times more effective than conventional silver sulfadiazine against these bacteria .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ligand structure and the presence of fluorinated substituents, which enhance the interaction with bacterial membranes. However, the effectiveness against Gram-negative bacteria was moderate, indicating a potential limitation in broad-spectrum activity .

Anticancer Activity

The incorporation of the heptafluorobutyl moiety in drug formulations has shown promise in enhancing therapeutic efficacy, particularly in cancer treatment.

- Case Study : A study involving hyaluronate-coated nanoparticles containing heptafluorobutyl polyamines demonstrated improved siRNA transfection efficacy in pancreatic cancer cell lines. The nanoparticles facilitated selective tumor accumulation and significantly enhanced apoptosis through polyamine catabolism and cell cycle arrest mechanisms .

- Results : The nanoparticles were able to silence polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. The silencing efficiency exceeded 80% in certain cancer cell lines, leading to increased G2/M phase arrest and reduced cell viability . This highlights the potential of THFB derivatives as carriers for targeted gene therapy.

Summary of Biological Activities

| Activity | Type | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 12-21 times more effective than silver sulfadiazine | Interaction with bacterial membranes |

| Anticancer | Pancreatic cancer cells | >80% PLK1 silencing | Enhanced apoptosis via polyamine catabolism |

Q & A

Q. What are the critical considerations for synthesizing Tris(1H,1H-heptafluorobutyl)borate with high purity?

Methodological Answer:

- Inert Conditions : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis, as fluorinated borates are moisture-sensitive .

- Purification : Employ fractional distillation or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) to separate byproducts. Monitor purity via NMR, where trifluoromethyl signals (δ = -60 to -80 ppm) indicate residual solvents or unreacted precursors .

- Yield Optimization : Adjust stoichiometry of boron precursors to fluorinated alcohols (1:3 molar ratio) and use Lewis acid catalysts (e.g., BF·OEt) to enhance esterification efficiency .

Q. How does this compound interact with common buffer systems in spectroscopic studies?

Methodological Answer:

- Interference Risks : Borate esters complex with diols, sugars, or metal ions, altering UV-vis or fluorescence baselines. For example, avoid Tris-borate-EDTA (TBE) buffers in carbohydrate studies .

- Mitigation : Use low-borate concentrations (<10 mM) or substitute with phosphate buffers. Validate via control experiments comparing borate-free and borate-containing systems .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Multinuclear NMR : NMR (δ = 10–20 ppm for trigonal borate esters) confirms boron coordination. NMR resolves fluorinated substituents (e.g., -CF vs. -CF groups) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M–K] adducts (expected m/z ~450–500) .

- X-ray Crystallography : Co-crystallize with crown ethers to stabilize the borate anion for structural elucidation .

Advanced Research Questions

Q. How can ligand design principles for tris(pyrazolyl)borates inform applications of this compound in catalysis?

Methodological Answer:

- Electronic Tuning : Fluorinated ligands enhance Lewis acidity. Compare catalytic activity in Suzuki-Miyaura couplings using Pd(0) complexes; measure turnover frequencies (TOF) under varying borate/phosphine ratios .

- Steric Effects : Replace heptafluorobutyl groups with bulkier substituents (e.g., hexafluoroisopropyl) to study steric hindrance on substrate binding via kinetic profiling .

Q. How do solvent and counterion choices affect the stability of this compound in storage?

Methodological Answer:

- Solvent Screening : Test decomposition rates in CHCl, THF, and fluorobenzene via NMR over 30 days. Fluorinated solvents reduce hydrolysis (<5% degradation) compared to ethereal solvents (>20%) .

- Counterion Impact : Compare potassium vs. tetrabutylammonium salts. Ionic liquids improve solubility but may introduce coordinating anions (e.g., BF), complicating reactivity studies .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Data Validation : Cross-reference studies using IUPAC guidelines (e.g., documented purity, temperature/pH controls). Prioritize data with <5% experimental error .

- Reproducibility : Replicate measurements in anhydrous DMF at 25°C. Literature discrepancies often arise from undetected hydration (e.g., 0.5% HO reduces solubility by 30%) .

Key Research Challenges

- Contradictions in Ligand Efficacy : While tris(carbene)borates show strong σ-donation in transition metals (e.g., Rh, Pd), NMR fails to differentiate donor strengths for fluorinated variants, necessitating electrochemical (e.g., cyclic voltammetry) or computational (DFT) validation .

- Environmental Impact : Fluorinated borates require specialized waste handling due to PFAS-like persistence. Collaborate with certified waste management firms for neutralization (e.g., alkaline hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.